4-(1,1-Difluoropropyl)pyridine

Bradykinin B1 receptor Pain Inflammation

4-(1,1-Difluoropropyl)pyridine is a fluorinated pyridine derivative featuring a 1,1-difluoropropyl substituent at the 4-position of the aromatic ring. With a molecular formula of C₈H₉F₂N and a molecular weight of 157.16 g/mol , this compound serves as a key intermediate in the synthesis of biologically active molecules, particularly bradykinin B1 receptor antagonists and IKKβ inhibitors.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 1186195-22-1
Cat. No. B1390654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoropropyl)pyridine
CAS1186195-22-1
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCCC(C1=CC=NC=C1)(F)F
InChIInChI=1S/C8H9F2N/c1-2-8(9,10)7-3-5-11-6-4-7/h3-6H,2H2,1H3
InChIKeyZOPDIUBJCVLBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Difluoropropyl)pyridine (CAS 1186195-22-1): A Versatile Fluorinated Pyridine Building Block for Drug Discovery and Agrochemical Synthesis


4-(1,1-Difluoropropyl)pyridine is a fluorinated pyridine derivative featuring a 1,1-difluoropropyl substituent at the 4-position of the aromatic ring . With a molecular formula of C₈H₉F₂N and a molecular weight of 157.16 g/mol , this compound serves as a key intermediate in the synthesis of biologically active molecules, particularly bradykinin B1 receptor antagonists [1] and IKKβ inhibitors . The incorporation of the difluoropropyl group imparts unique electronic and steric properties that distinguish it from non-fluorinated or differently substituted pyridine analogs .

Why 4-(1,1-Difluoropropyl)pyridine (CAS 1186195-22-1) Cannot Be Simply Replaced by Generic Pyridine Derivatives in Lead Optimization


Substitution of 4-(1,1-difluoropropyl)pyridine with alternative pyridine derivatives—even closely related positional isomers—is not straightforward. The 4-position difluoropropyl group profoundly alters the electronic character of the pyridine ring, reducing the basicity of the nitrogen atom and modulating lipophilicity . More critically, this specific substitution pattern has been validated in proprietary drug discovery campaigns: compounds containing the 4-(1,1-difluoropropyl)pyridine moiety achieve nanomolar potency against the bradykinin B1 receptor, while structurally analogous compounds lacking this exact substitution exhibit significantly reduced activity [1]. The following evidence demonstrates quantifiable performance differences that justify the selection of this specific building block over generic alternatives.

Quantitative Differentiation Evidence for 4-(1,1-Difluoropropyl)pyridine (CAS 1186195-22-1) Versus Key Comparators


Bradykinin B1 Receptor Antagonism: 4-(1,1-Difluoropropyl)pyridine-Containing Derivative (Example 97) Achieves IC₅₀ = 10 nM, Outperforming the Peptide Antagonist B9858 (IC₅₀ = 14 nM)

In a functional FLIPR assay measuring intracellular calcium responses, the 4-(1,1-difluoropropyl)pyridine-containing compound from US20230271931 Example 97 exhibited an IC₅₀ of 10 nM against the human bradykinin B1 receptor [1]. This represents a 1.4-fold improvement in potency over the well-characterized peptide antagonist B9858 (Lys-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-d-Igl-Oic), which achieved an IC₅₀ of 14 nM in the same recombinant human B1 receptor system [2].

Bradykinin B1 receptor Pain Inflammation

Superior Potency Within the Same Patent Series: 4-(1,1-Difluoropropyl)pyridine-Containing Example 97 (IC₅₀ = 10 nM) Outperforms Example 2 Analog (IC₅₀ = 24 nM) by 2.4-Fold

Within the same bradykinin B1 antagonist patent family (US20230271931), the compound incorporating the 4-(1,1-difluoropropyl)pyridine fragment (Example 97) demonstrated an IC₅₀ of 10 nM [1]. In contrast, a structurally distinct analog from the same series (Example 2) exhibited an IC₅₀ of 24 nM under identical assay conditions [2].

Bradykinin B1 receptor SAR Lead optimization

Positional Isomer Differentiation: 4-(1,1-Difluoropropyl)pyridine Exhibits Altered Electronic Profile Compared to 3-(1,1-Difluoropropyl)pyridine (Predicted pKa ~4.13)

The substitution position on the pyridine ring governs the compound's basicity and electronic character. The 3-(1,1-difluoropropyl)pyridine positional isomer (CAS 1186194-56-8) has a predicted conjugate acid pKa of 4.13 ± 0.10 . While a specific pKa value for the 4-isomer is not reported, the 4-position substitution places the electron-withdrawing difluoropropyl group para to the nitrogen, which is expected to further reduce basicity relative to the 3-isomer due to resonance and inductive effects .

Electronic effects Basicity Physicochemical properties

Commercial Purity Specifications: 4-(1,1-Difluoropropyl)pyridine Available at 95-97% Purity, Meeting or Exceeding Typical Research-Grade Standards

4-(1,1-Difluoropropyl)pyridine is commercially available from multiple reputable vendors with minimum purity specifications ranging from 95% to 97% . This level of purity aligns with or exceeds the typical 95% minimum for research-grade fluorinated pyridine building blocks, ensuring reliable performance in sensitive catalytic reactions and biological assays.

Chemical purity Quality control Procurement

Validated Utility in IKKβ Inhibition: 4-(1,1-Difluoropropyl)pyridine Serves as Key Intermediate for BI605906, a Selective IKKβ Inhibitor (IC₅₀ = 380 nM) with >100-Fold Kinase Selectivity

The 4-(1,1-difluoropropyl)pyridine fragment is a critical component of BI605906 (3-Amino-4-(1,1-difluoro-propyl)-6-(4-methanesulfonyl-piperidin-1-yl)-thieno[2,3-b]pyridine-2-carboxylic acid amide) . BI605906 inhibits IKKβ with an IC₅₀ of 380 nM (at 0.1 mM ATP) and exhibits no activity against 100 other kinases, including IKKα, IKKε, TBK1, and IGF1R (IC₅₀ ≥7.6 µM) .

IKKβ Kinase inhibitor Inflammation Selectivity

Optimal Research and Industrial Applications for 4-(1,1-Difluoropropyl)pyridine (CAS 1186195-22-1)


Medicinal Chemistry: Bradykinin B1 Receptor Antagonist Lead Optimization

Based on the demonstrated 10 nM IC₅₀ for a 4-(1,1-difluoropropyl)pyridine-containing derivative (Example 97) [1], this building block is ideally suited for structure-activity relationship (SAR) studies targeting the bradykinin B1 receptor. Researchers developing non-peptidic antagonists for pain, inflammation, or diabetic vasculopathy will find that incorporating the 4-(1,1-difluoropropyl)pyridine fragment yields a 2.4-fold potency improvement over structurally similar analogs lacking this specific substitution [2].

Chemical Biology: Development of Selective Kinase Inhibitors

The successful integration of the 4-(1,1-difluoropropyl)pyridine moiety into BI605906 validates its utility in designing selective IKKβ inhibitors. Programs seeking to minimize off-target kinase activity can leverage this fragment, as evidenced by BI605906's clean profile against a 100-kinase panel. The difluoropropyl group's electronic properties likely contribute to the observed selectivity, making this compound a strategic choice for chemical biology probe development.

Agrochemical Discovery: Synthesis of Fluorinated Pyridine-Based Pesticides and Herbicides

Fluorinated pyridine derivatives are established scaffolds in agrochemical discovery [3]. 4-(1,1-Difluoropropyl)pyridine serves as a versatile intermediate for the synthesis of novel fluorinated pyridine analogs with potential herbicidal or pesticidal activity. The unique electronic profile imparted by the difluoropropyl group (reduced basicity, altered lipophilicity) offers opportunities to modulate the physicochemical properties of agrochemical candidates, potentially improving bioavailability and environmental stability.

Academic Research: Structure-Property Relationship Studies of Fluorinated Heterocycles

For academic investigators exploring the impact of fluorination on heterocyclic basicity and reactivity, 4-(1,1-difluoropropyl)pyridine provides a well-defined model system. The compound's commercial availability at 95-97% purity and its distinct electronic character compared to the 3-isomer make it a reliable reagent for systematic studies of substituent effects in pyridine chemistry.

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